4-(Quinolin-2-yl)but-3-yn-1-ol
Overview
Description
4-(Quinolin-2-yl)but-3-yn-1-ol is a chemical compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol . This compound features a quinoline ring attached to a butynol chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)but-3-yn-1-ol typically involves the reaction of quinoline derivatives with butynol precursors. One common method includes the nucleophilic addition of a quinoline derivative to a butynol compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynol chain can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Quinoline-2-ylbut-3-yn-1-one.
Reduction: 4-(Quinolin-2-yl)but-3-en-1-ol or 4-(Quinolin-2-yl)butan-1-ol.
Substitution: 4-(Quinolin-2-yl)but-3-yn-1-chloride or 4-(Quinolin-2-yl)but-3-yn-1-amine.
Scientific Research Applications
4-(Quinolin-2-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the butynol chain can interact with various proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the butynol chain.
2-Quinolinol: Similar quinoline ring but with a hydroxyl group at the second position.
4-(Quinolin-2-yl)but-3-en-1-ol: Similar structure but with a double bond instead of a triple bond in the butynol chain.
Uniqueness
4-(Quinolin-2-yl)but-3-yn-1-ol is unique due to its combination of a quinoline ring and a butynol chain, which provides distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
4-quinolin-2-ylbut-3-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-4-3-6-12-9-8-11-5-1-2-7-13(11)14-12/h1-2,5,7-9,15H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPQWEHDJAJEHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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